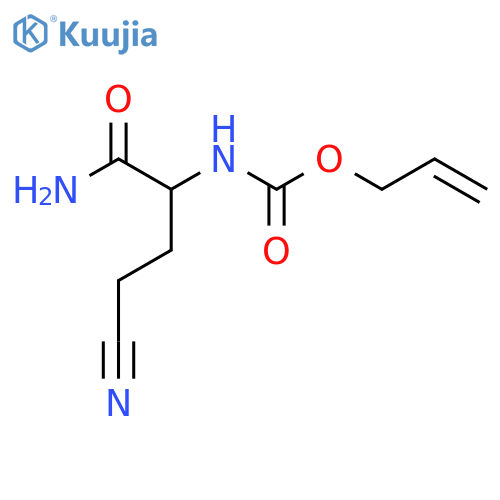

Cas no 2680573-06-0 (prop-2-en-1-yl N-(1-carbamoyl-3-cyanopropyl)carbamate)

prop-2-en-1-yl N-(1-carbamoyl-3-cyanopropyl)carbamate 化学的及び物理的性質

名前と識別子

-

- 2680573-06-0

- EN300-28272992

- prop-2-en-1-yl N-(1-carbamoyl-3-cyanopropyl)carbamate

-

- インチ: 1S/C9H13N3O3/c1-2-6-15-9(14)12-7(8(11)13)4-3-5-10/h2,7H,1,3-4,6H2,(H2,11,13)(H,12,14)

- InChIKey: HUEYIEGWKTZWNP-UHFFFAOYSA-N

- ほほえんだ: O(CC=C)C(NC(C(N)=O)CCC#N)=O

計算された属性

- せいみつぶんしりょう: 211.09569129g/mol

- どういたいしつりょう: 211.09569129g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 2

- 水素結合受容体数: 4

- 重原子数: 15

- 回転可能化学結合数: 7

- 複雑さ: 292

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 1

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 105Ų

- 疎水性パラメータ計算基準値(XlogP): -0.4

prop-2-en-1-yl N-(1-carbamoyl-3-cyanopropyl)carbamate 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-28272992-0.05g |

prop-2-en-1-yl N-(1-carbamoyl-3-cyanopropyl)carbamate |

2680573-06-0 | 95.0% | 0.05g |

$983.0 | 2025-03-19 | |

| Enamine | EN300-28272992-10.0g |

prop-2-en-1-yl N-(1-carbamoyl-3-cyanopropyl)carbamate |

2680573-06-0 | 95.0% | 10.0g |

$5037.0 | 2025-03-19 | |

| Enamine | EN300-28272992-5g |

prop-2-en-1-yl N-(1-carbamoyl-3-cyanopropyl)carbamate |

2680573-06-0 | 5g |

$3396.0 | 2023-09-09 | ||

| Enamine | EN300-28272992-0.5g |

prop-2-en-1-yl N-(1-carbamoyl-3-cyanopropyl)carbamate |

2680573-06-0 | 95.0% | 0.5g |

$1124.0 | 2025-03-19 | |

| Enamine | EN300-28272992-2.5g |

prop-2-en-1-yl N-(1-carbamoyl-3-cyanopropyl)carbamate |

2680573-06-0 | 95.0% | 2.5g |

$2295.0 | 2025-03-19 | |

| Enamine | EN300-28272992-5.0g |

prop-2-en-1-yl N-(1-carbamoyl-3-cyanopropyl)carbamate |

2680573-06-0 | 95.0% | 5.0g |

$3396.0 | 2025-03-19 | |

| Enamine | EN300-28272992-0.25g |

prop-2-en-1-yl N-(1-carbamoyl-3-cyanopropyl)carbamate |

2680573-06-0 | 95.0% | 0.25g |

$1078.0 | 2025-03-19 | |

| Enamine | EN300-28272992-0.1g |

prop-2-en-1-yl N-(1-carbamoyl-3-cyanopropyl)carbamate |

2680573-06-0 | 95.0% | 0.1g |

$1031.0 | 2025-03-19 | |

| Enamine | EN300-28272992-1.0g |

prop-2-en-1-yl N-(1-carbamoyl-3-cyanopropyl)carbamate |

2680573-06-0 | 95.0% | 1.0g |

$1172.0 | 2025-03-19 | |

| Enamine | EN300-28272992-1g |

prop-2-en-1-yl N-(1-carbamoyl-3-cyanopropyl)carbamate |

2680573-06-0 | 1g |

$1172.0 | 2023-09-09 |

prop-2-en-1-yl N-(1-carbamoyl-3-cyanopropyl)carbamate 関連文献

-

Wei Chen Nanoscale, 2015,7, 6957-6990

-

Charles J. Choi,Brian T. Cunningham Lab Chip, 2007,7, 550-556

-

Yan Li,Fanping Shi,Nan Cai,Xingguang Su New J. Chem., 2015,39, 6092-6098

-

Huaping Liao,Hongmin Wang,Huimin Ding,Xiangshi Meng,Hai Xu,Baoshan Wang,Xinping Ai,Cheng Wang J. Mater. Chem. A, 2016,4, 7416-7421

-

Shixiong Sun,Xueping Sun,Yi Liu,Jian Peng,Yuegang Qiu,Yue Xu,Jinxu Zhang,Qing Li,Chun Fang,Jiantao Han,Yunhui Huang J. Mater. Chem. A, 2019,7, 17248-17253

-

Maxime Martinez,François Coppens,Nadine Halberstadt Phys. Chem. Chem. Phys., 2019,21, 3626-3636

-

Renate Weiß,Sebastian Gritsch,Günter Brader,Branislav Nikolic,Marc Spiller,Julia Santolin,Hedda K. Weber,Nikolaus Schwaiger,Sylvain Pluchon,Kristin Dietel Green Chem., 2021,23, 6501-6514

-

Jiale Huang,Mingyu Zhang,Jing Wang,Xijun Hu,Frank L. Y. Lam J. Mater. Chem. A, 2015,3, 789-796

-

Dewang Ma,Yingchun Zhao,Jia Wu,Ting Cui,Jiandong Ding Soft Matter, 2009,5, 4635-4637

-

10. A Bowknot-like RuO2 quantum dots@V2O5 cathode with largely improved electrochemical performance†Xiujuan Wei,Qinyou An,Qiulong Wei,Mengyu Yan,Xuanpeng Wang,Qidong Li,Pengfei Zhang,Bolun Wang,Liqiang Mai Phys. Chem. Chem. Phys., 2014,16, 18680-18685

prop-2-en-1-yl N-(1-carbamoyl-3-cyanopropyl)carbamateに関する追加情報

Professional Introduction to Prop-2-en-1-yl N-(1-carbamoyl-3-cyanopropyl)carbamate (CAS No. 2680573-06-0) and Its Emerging Applications in Chemical Biology

Prop-2-en-1-yl N-(1-carbamoyl-3-cyanopropyl)carbamate, identified by the chemical identifier CAS No. 2680573-06-0, represents a novel compound with significant potential in the field of chemical biology and pharmaceutical research. This compound, featuring a conjugated diene moiety and a specialized carbamate functional group, has garnered attention due to its structural complexity and its implied biological activity. The presence of both cyano and carbamoyl substituents in its molecular framework suggests multifunctionality, making it a promising candidate for further investigation in drug discovery and biomolecular interactions.

The synthesis and characterization of this compound have been refined through advanced organic chemistry techniques, ensuring high purity and yield. The structural elucidation, performed using spectroscopic methods such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS), confirms the presence of the intended functional groups. The molecular formula, C9H10N2O4, aligns with the proposed structure, underscoring the precision of synthetic methodologies employed.

In recent years, there has been growing interest in the development of bioactive molecules that exhibit dual functionality, allowing for targeted interactions with biological systems. Prop-2-en-1-yl N-(1-carbamoyl-3-cyanopropyl)carbamate fits into this category, as its design incorporates elements that can engage with both enzymatic and non-enzymatic targets. The cyano group is known to participate in hydrogen bonding and metal coordination, while the carbamoyl moiety can act as a pharmacophore in medicinal chemistry applications. These features make it an attractive scaffold for designing novel therapeutic agents.

One of the most compelling aspects of this compound is its potential application in modulating enzyme activity. Enzymes are critical biological catalysts that govern numerous metabolic pathways, making them prime targets for therapeutic intervention. The structural features of Prop-2-en-1-yl N-(1-carbamoyl-3-cyanopropyl)carbamate suggest that it could interact with active sites or allosteric pockets of enzymes involved in inflammation, cancer metabolism, or neurodegenerative diseases. Preliminary computational studies have indicated that this compound may exhibit inhibitory effects on certain proteases, which are overexpressed in pathological conditions.

The role of conjugated dienes in medicinal chemistry is well-documented, with their ability to engage in π-stacking interactions and influence molecular recognition processes. In the context of Prop-2-en-1-yl N-(1-carbamoyl-3-cyanopropyl)carbamate, the conjugated system may enhance binding affinity by optimizing spatial orientation relative to biological targets. Additionally, the electronic properties of this system could be exploited to design photoactivatable probes for studying dynamic cellular processes.

Recent advancements in drug discovery have emphasized the importance of structure-based drug design (SBDD) and fragment-based drug development (FBDD). The unique structural motifs present in Prop-2-en-1-yl N-(1-carbamoyl-3-cyanopropyl)carbamate make it an excellent candidate for SBDD approaches. High-resolution crystal structures of target enzymes complexed with this compound could provide invaluable insights into binding mechanisms and guide the optimization of lead compounds into potent inhibitors.

Beyond its potential as an enzyme inhibitor, this compound may also serve as a precursor for synthesizing more complex derivatives with tailored biological activities. Functional group transformations such as hydrolysis or reduction could yield intermediates useful in peptidomimetic chemistry or covalent inhibitor development. The versatility of its molecular framework allows chemists to explore diverse synthetic pathways while maintaining core pharmacophoric elements.

The growing body of literature on bioactive carbamates underscores their significance in medicinal chemistry. Carbamates are known for their stability under physiological conditions and their ability to form hydrogen bonds with polar residues in proteins. The incorporation of additional functional groups into carbamate scaffolds enhances their modularity and utility as drug candidates. For instance, derivatives of Prop-2-en-1-yl N-(1-carbamoyl-3-cyanopropyl)carbamate could be designed to target specific amino acid residues or improve pharmacokinetic properties such as solubility and metabolic stability.

In conclusion,Prop-2-en-1-yl N-(1-carbamoyl-3-cyanopropyl)carbamate (CAS No. 2680573-06-0) represents a structurally intriguing compound with broad applications in chemical biology and pharmaceutical research. Its unique combination of functional groups positions it as a valuable tool for exploring enzyme inhibition strategies and developing novel therapeutic agents. As research continues to uncover new biological pathways and targets,this compound will likely play an increasingly important role in addressing unmet medical needs through innovative chemical biology approaches.

2680573-06-0 (prop-2-en-1-yl N-(1-carbamoyl-3-cyanopropyl)carbamate) 関連製品

- 135616-36-3((S,S)-(+)-N,N’-Bis(3,5-di-tert-butylsalicylidene)-1,2-cyclohexanediamine)

- 1098347-63-7(3-(2-chloropropanamido)-N,N-diethylbenzamide)

- 2104882-74-6(2-(3-methylpyrazin-2-yl)acetaldehyde)

- 293736-67-1(Berubicin hydrochloride)

- 30134-12-4(Phenyl 3-Phenylpropyl sulphide)

- 1093064-67-5(2-(4-Bromo-3-fluorophenyl)-5-methyl-1,3,4-oxadiazole)

- 2680838-63-3(6-({(prop-2-en-1-yloxy)carbonylamino}methyl)-5-oxaspiro3.5nonane-2-carboxylic acid)

- 144003-49-6(methyl 8-(benzyloxy)-4-(2-hydroxyethyl)-2-naphthoate)

- 21539-55-9(Methyl 3-(tert-butylamino)propanoate)

- 1251572-94-7(N-(4-chloro-2-fluorophenyl)-2-{[6-(pyrrolidin-1-yl)pyrimidin-4-yl]sulfanyl}acetamide)